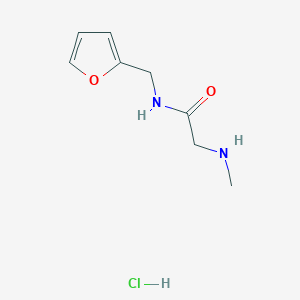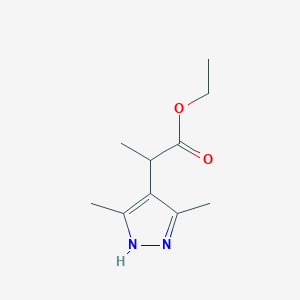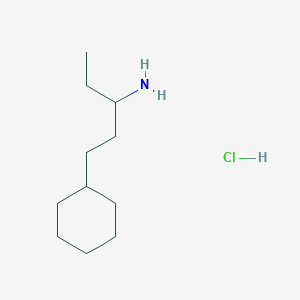![molecular formula C8H8ClN3O2S B1420908 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride CAS No. 1235439-97-0](/img/structure/B1420908.png)
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
Übersicht
Beschreibung
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a chemical compound that belongs to the class of pyrazolopyridines . It is a derivative of 1H-pyrazolo[3,4-b]pyridine . The empirical formula of this compound is C5H7ClN2O2S and it has a molecular weight of 194.64 .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been extensively studied . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride plays a crucial role in the synthesis of various heterocyclic compounds. For instance, Shen et al. (2014) utilized related sulfonyl and acylated products derived from pyrazolo[3,4-b]pyridin-3-ol in the synthesis of new compounds, which were then characterized by spectroscopic methods and X-ray diffraction analysis. This shows its utility in synthesizing and structurally analyzing novel compounds (Shen et al., 2014).
Catalysis in Organic Synthesis
This compound is also significant in catalyzing organic reactions. For instance, Zolfigol et al. (2015) reported using a new ionic liquid sulfonic acid functionalized pyridinium chloride for synthesizing tetrahydrobenzo[b]pyran derivatives, indicating its role as a catalyst in organic synthesis (Zolfigol et al., 2015).
Application in Polymer Science
In the field of polymer science, Liu et al. (2013) synthesized new fluorinated polyamides containing pyridine and sulfone moieties using a related diamine. This highlights its application in developing advanced materials with specific properties like solubility and thermal stability (Liu et al., 2013).
Utility in Medicinal Chemistry
Furthermore, Tucker et al. (2015) demonstrated the use of a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides and sulfonamides, showcasing its potential in medicinal chemistry applications (Tucker et al., 2015).
Wirkmechanismus
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been extensively studied and are known to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with their targets in a manner that depends on the diversity of the substituents present at positions n1, c3, c4, c5, and c6 .
Result of Action
Compounds within the pyrazolo[3,4-b]pyridine class have been shown to exhibit significant biological activity .
Biochemische Analyse
Biochemical Properties
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting kinases, it can disrupt signaling pathways that are crucial for cell growth and proliferation . This disruption can lead to altered gene expression, affecting the production of proteins necessary for various cellular functions. Moreover, the compound’s impact on cellular metabolism can result in changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound’s inhibition of kinases can prevent the phosphorylation of target proteins, thereby affecting downstream signaling pathways. Additionally, changes in gene expression can occur due to the compound’s interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or proteins involved in disease pathways . At higher doses, toxic or adverse effects can occur, including damage to cellular structures and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of other biomolecules . For instance, the compound can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids. These interactions can lead to changes in metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism.
Eigenschaften
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2S/c1-5-7-3-6(15(9,13)14)4-10-8(7)12(2)11-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLOPKIPWIMCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



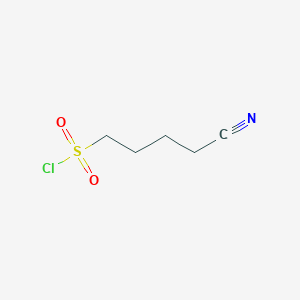
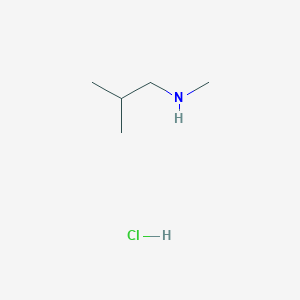
![2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1420831.png)
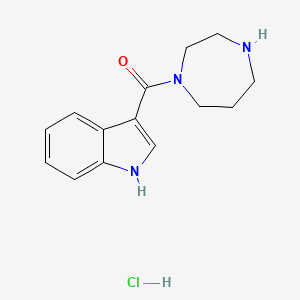
![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1420834.png)
![3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid](/img/structure/B1420835.png)

![Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1420840.png)
